4-Cyclohexyl-1,1-dimethylsemicarbazide
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Overview
Description
4-Cyclohexyl-1,1-dimethylsemicarbazide is a chemical compound with the molecular formula C9H19N3O and a molecular weight of 185.271 g/mol . This compound is part of the semicarbazide family, which is known for its applications in various fields such as agrochemistry, drug discovery, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-1,1-dimethylsemicarbazide can be achieved through a one-pot two-step approach. This method involves the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine. The carbamate then interacts with hydrazine to yield the semicarbazide . This approach allows for the large-scale production of 4-substituted semicarbazides with good yield and purity.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of semicarbazide synthesis, such as the use of carbamates and hydrazine, can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexyl-1,1-dimethylsemicarbazide can undergo various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its transformation during ozonation, which can lead to the formation of N-nitrosodimethylamine (NDMA), a toxic disinfection byproduct .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include molecular ozone (O3) and hydroxyl radicals (∙OH). The reaction conditions, such as ozone dosages and pH levels, can significantly influence the reaction outcomes .
Major Products: The major products formed from the reactions of this compound include intermediates with higher NDMA yield, such as unsymmetrical dimethylhydrazine (UDMH) .
Scientific Research Applications
4-Cyclohexyl-1,1-dimethylsemicarbazide has various applications in scientific research. It is used in early discovery research as part of a collection of rare and unique chemicals . The compound’s semicarbazide motif is widespread in agrochemistry, drug discovery, and organic synthesis . Additionally, it has been studied for its role in the formation of NDMA during ozonation, which has implications for environmental science and pollution research .
Mechanism of Action
its transformation during ozonation involves the combined effect of molecular ozone (O3) and hydroxyl radicals (∙OH), leading to the formation of intermediates with higher NDMA yield . These intermediates, such as unsymmetrical dimethylhydrazine (UDMH), contribute to the compound’s effects.
Comparison with Similar Compounds
4-Cyclohexyl-1,1-dimethylsemicarbazide can be compared with other semicarbazide derivatives, such as 4-cyclohexyl-1-(thiophene-2-carbonyl)thiosemicarbazide . While both compounds share the semicarbazide motif, the presence of different substituents, such as the thiophene group in the latter, can lead to variations in their chemical properties and applications. Another similar compound is 4,4′-hexamethylenebis(1,1-dimethylsemicarbazide), which is used as an anti-yellowing agent in polyurethane coatings and can also form NDMA during ozonation .
Conclusion
This compound is a versatile compound with significant applications in scientific research, particularly in the fields of agrochemistry, drug discovery, and environmental science. Its unique chemical properties and reactions make it a valuable compound for various industrial and research purposes.
Properties
CAS No. |
64922-80-1 |
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Molecular Formula |
C9H19N3O |
Molecular Weight |
185.27 g/mol |
IUPAC Name |
1-cyclohexyl-3-(dimethylamino)urea |
InChI |
InChI=1S/C9H19N3O/c1-12(2)11-9(13)10-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H2,10,11,13) |
InChI Key |
AGWFEHOSMCUSIB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NC(=O)NC1CCCCC1 |
Origin of Product |
United States |
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